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Abstract

Hypertension remains a leading cause of cardiovascular disease worldwide, and despite the
availability of numerous antihypertensive agents, a significant portion of patients fail to achieve
adequate blood pressure control. This necessitates the exploration of novel therapeutic targets.
PRX933 is a first-in-class, potent, and selective small molecule inhibitor of the mammalian
target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation,
and metabolism. Emerging evidence implicates the mTOR pathway in the pathophysiology of
hypertension through its roles in vascular smooth muscle cell proliferation, endothelial
dysfunction, and renal sodium handling. This document provides a comprehensive technical
overview of PRX933, including its mechanism of action, preclinical data, and proposed clinical
development plan.

Introduction to the mTOR Pathway in Hypertension

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two
distinct multiprotein complexes: mMTOR complex 1 (mMTORC1) and mTORC2.[1][2] These
complexes are key regulators of cellular processes that are also implicated in cardiovascular
health and disease.[1] The mTOR signaling pathway integrates signals from growth factors,
nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.

In the context of hypertension, dysregulation of the mTOR pathway is thought to contribute to:
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» Vascular Remodeling: Pathological proliferation and hypertrophy of vascular smooth muscle
cells (VSMCs), leading to arterial stiffness.

o Endothelial Dysfunction: Impaired nitric oxide (NO) production and increased production of
reactive oxygen species (ROS).

e Renal Pathophysiology: Altered renal tubular sodium reabsorption and glomerular
hyperfiltration.

PRX933: Mechanism of Action

PRX933 is a novel, orally bioavailable, ATP-competitive inhibitor of the mTOR kinase domain. It
potently and selectively inhibits both mTORC1 and mTORC2. By inhibiting mTOR, PRX933 is
hypothesized to exert its antihypertensive effects through multiple mechanisms:

« Inhibition of VSMC Proliferation and Hypertrophy: By blocking downstream signaling from
MTORC1, PRX933 is expected to reduce the synthesis of proteins essential for cell growth
and proliferation, thereby attenuating vascular remodeling.

o Enhancement of Endothelial Function: Inhibition of mMTOR may lead to increased
bioavailability of nitric oxide and a reduction in oxidative stress, promoting vasodilation.

e Modulation of Renal Sodium Transport: PRX933 may influence the expression and activity of
key sodium transporters in the renal tubules, leading to natriuresis and a reduction in blood
volume.

Signaling Pathway of PRX933 Action

The following diagram illustrates the proposed mechanism of action of PRX933 within the
MTOR signaling cascade.
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Proposed mechanism of action of PRX933 in the mTOR signaling pathway.

Preclinical Data

PRX933 has undergone a series of in vitro and in vivo preclinical studies to evaluate its efficacy

and safety.

In Vitro Studies
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Assay Cell Type Endpoint Result (IC50)
) Recombinant Human ) o
MTOR Kinase Assay Kinase Activity 2.5nM
mTOR
_ _ Rat Aortic Smooth _
VSMC Proliferation BrdU Incorporation 15 nM
Muscle Cells
Human Umbilical Vein
Endothelial Cell ] eNOS
) Endothelial Cells ] 22 nM
Function Phosphorylation

(HUVECs)

In Vivo Studies in a Spontaneously Hypertensive Rat

(SHR) Model

Study Parameter Vehicle Control PRX933 (10 mg/kg) PRX933 (30 mgl/kg)
Change in Mean
Arterial Pressure
(mmHg) from Baseline
Week 4 2+3 15+4 25+5
Week 8 1+4 205 32+6
Heart Rate

_ 350 + 20 345+ 18 340 £ 22
(beats/min) at Week 8
Aortic Wall Thickness

150 £ 12 125 +10 110+£9

(um) at Week 8
Urinary Sodium
Excretion (mmol/24h) 1.2+0.3 1.8+04 2505

at Week 8

*p < 0.05 vs. Vehicle Control

Experimental Protocols
In Vitro mTOR Kinase Assay
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A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the
IC50 of PRX933 against recombinant human mTOR kinase. The assay was performed in a
384-well plate with a final volume of 20 pL. The reaction mixture contained 50 mM HEPES (pH
7.5), 1 mM EGTA, 10 mM MgCI2, 2 mM DTT, 0.01% Tween-20, 10 uM ATP, a fluorescently
labeled substrate peptide, and the mTOR enzyme. PRX933 was added in a 10-point, 3-fold
serial dilution. The reaction was incubated for 60 minutes at room temperature, and the TR-
FRET signal was read on a plate reader.

Spontaneously Hypertensive Rat (SHR) Model

Male SHRs aged 12 weeks were used. Animals were housed in a temperature- and light-
controlled environment with ad libitum access to food and water. Blood pressure was measured
weekly via the tail-cuff method. After a 2-week acclimatization period, rats were randomized to
receive either vehicle control or PRX933 (10 or 30 mg/kg/day) via oral gavage for 8 weeks. At
the end of the study, aortas were collected for histological analysis of wall thickness, and 24-
hour urine was collected for measurement of sodium excretion.
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Experimental workflow for the in vivo study of PRX933 in SHRs.

Proposed Phase Il Clinical Trial Protocol
Study Design

A randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy
and safety of PRX933 in patients with mild to moderate essential hypertension.

Patient Population

¢ Inclusion Criteria:
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o Male or female, 18-75 years of age.

o Mean sitting systolic blood pressure (SBP) > 140 mmHg and < 160 mmHg, and mean
sitting diastolic blood pressure (DBP) < 100 mmHg.

o Willing to undergo a 2-week washout period of any prior antihypertensive medications.

e Exclusion Criteria:
o Secondary hypertension.
o Type 1 or uncontrolled Type 2 diabetes mellitus.

o Significant renal or hepatic impairment.

Treatment

e Run-in Period: 2-week single-blind placebo run-in.

e Randomization: Eligible patients will be randomized in a 1:1:1 ratio to receive:
o Placebo
o PRX933 50 mg once daily
o PRX933 100 mg once daily

e Treatment Duration: 12 weeks.

Endpoints

» Primary Efficacy Endpoint: Change from baseline in mean 24-hour ambulatory SBP at Week
12.

» Secondary Efficacy Endpoints:
o Change from baseline in mean 24-hour ambulatory DBP at Week 12.

o Proportion of patients achieving a target SBP < 130 mmHg at Week 12.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1672550?utm_src=pdf-body
https://www.benchchem.com/product/b1672550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

o Safety Endpoints: Incidence of adverse events, changes in laboratory parameters, and vital

signs.
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Schematic of the proposed Phase Il clinical trial for PRX933.

Conclusion

PRX933 represents a promising novel therapeutic agent for the treatment of hypertension. Its
unique mechanism of action, targeting the central mTOR signaling pathway, offers the potential
for not only effective blood pressure reduction but also for addressing the underlying vascular
and renal pathologies associated with this chronic disease. The preclinical data are

encouraging, demonstrating significant blood pressure-lowering effects and improvements in
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end-organ damage in a relevant animal model. The planned Phase Il clinical trial will be crucial
in establishing the efficacy and safety of PRX933 in a human population and in determining its
potential role in the management of hypertension.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1672550?utm_src=pdf-body
https://www.benchchem.com/product/b1672550?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2227-9059/13/2/397
https://www.mdpi.com/1422-0067/24/16/12736
https://www.mdpi.com/1422-0067/24/16/12736
https://www.benchchem.com/product/b1672550#prx933-for-hypertension-research
https://www.benchchem.com/product/b1672550#prx933-for-hypertension-research
https://www.benchchem.com/product/b1672550#prx933-for-hypertension-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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